N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Description
This compound features a spiro[4.5]decane core with heteroatoms at positions 1 (oxygen), 4 (sulfur), and 8 (nitrogen). The carboxamide group at position 8 is substituted with a (tetrahydrofuran-2-yl)methyl moiety. The tetrahydrofuran substituent may enhance solubility and metabolic stability compared to aromatic groups .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c16-12(14-10-11-2-1-7-17-11)15-5-3-13(4-6-15)18-8-9-19-13/h11H,1-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWRVUFLINJKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the spirocyclic structure, followed by functionalization to introduce the tetrahydrofuran moiety. The structural formula can be represented as follows:
This compound exhibits various biological activities primarily through its interaction with specific molecular targets in biological systems. It has been identified as a potential modulator of neurotransmitter receptors and enzymes involved in critical signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, showing effectiveness against several bacterial strains. For instance, research indicates that derivatives of similar spiro compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.03125 to 16 μg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various spiro compounds, including derivatives similar to this compound. The results demonstrated that these compounds exhibited low nanomolar IC50 values against bacterial DNA gyrase, suggesting a dual mechanism involving both enzyme inhibition and direct antibacterial effects .
- Neuropharmacological Effects : Another research effort focused on the neuropharmacological profile of spiro compounds, revealing their potential as selective serotonin receptor agonists. This suggests that this compound may influence mood and anxiety-related pathways .
Inhibitory Activity Data
The following table summarizes the inhibitory activity of related compounds against various bacterial strains:
| Compound | Target Enzyme | IC50 (nM) | MIC (μg/mL) | Bacterial Strain |
|---|---|---|---|---|
| Compound 7a | DNA Gyrase | <10 | <0.03125 | S. aureus |
| Compound 7b | Topo IV | 38 | 2 | E. coli |
| Compound 7c | DNA Gyrase | <32 | 16 | A. baumannii |
These findings underscore the compound's potential as a lead in antibiotic development.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and physicochemical properties of analogous spiro compounds:
Pharmacological and Physicochemical Insights
- Tetrahydrofuran vs. Thiophene Substituents: The target compound’s tetrahydrofuran group likely improves aqueous solubility compared to the thiophene analogue (), which may favor membrane permeability . However, the thiophene derivative could exhibit stronger binding to aromatic-rich enzyme pockets (e.g., PqsA in Pseudomonas aeruginosa; ).
- Impact of Sulfur (4-Thia) : The sulfur atom in the target compound and its thiophene analogue may increase metabolic stability via resistance to oxidative degradation, a feature absent in oxygen-only cores (e.g., CAS 3970-79-4) .
- Spiro Ring Puckering : Computational studies using Cremer-Pople coordinates () suggest that spiro[4.5]decane systems with heteroatoms exhibit distinct puckering profiles. For example, sulfur’s larger atomic radius at position 4 may distort the ring geometry, affecting ligand-receptor docking compared to simpler spiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
